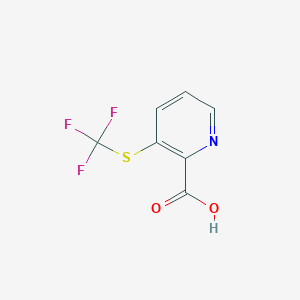

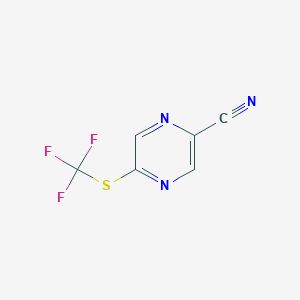

3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

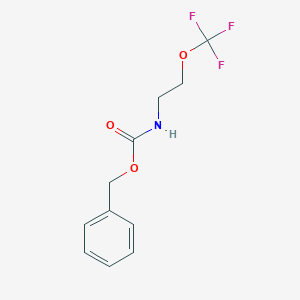

3-(Trifluoromethylthio)-2-pyridinecarboxylic acid is a type of organic compound that contains a trifluoromethyl group. This group is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .

Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives, which include 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, is a topic of interest in the agrochemical and pharmaceutical industries . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The trifluoromethyl group contributes unique physicochemical properties due to the presence of the fluorine atom .Chemical Reactions Analysis

The chemical reactions involving 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid are influenced by the unique properties of the trifluoromethyl group. For instance, trifluoromethyl-substituted compounds are often strong acids . Additionally, the trifluoromethyl group can participate in various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Wissenschaftliche Forschungsanwendungen

3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97% has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals and other compounds, and as an inhibitor of enzymes. It has also been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins. Additionally, 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97% has been used in the study of the mechanisms of action of drugs and other compounds.

Wirkmechanismus

Target of Action

Picolinic acid and picolinate compounds are known to be a remarkable class of synthetic auxin herbicides . Auxin-signaling F-box protein 5 (AFB5) is one of the receptors for these compounds .

Mode of Action

Picolinic acid and its derivatives, which are synthetic auxin herbicides, generally work by mimicking the plant hormone auxin, leading to uncontrolled growth and eventually plant death .

Biochemical Pathways

Synthetic auxin herbicides typically affect the auxin-signaling pathway, which plays a crucial role in plant growth and development .

Result of Action

Synthetic auxin herbicides generally cause uncontrolled growth in plants, leading to their death .

Vorteile Und Einschränkungen Für Laborexperimente

3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is relatively non-toxic, making it safe to use in experiments. Additionally, it is a versatile compound that can be used in a variety of laboratory experiments. The main limitation of 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97% is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Zukünftige Richtungen

3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97% has a wide range of applications in scientific research, and there are many potential future directions for its use. One potential future direction is the use of 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97% as a drug delivery system for therapeutic agents. Additionally, 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97% could be used to study the structure and function of proteins, as well as the mechanisms of action of drugs and other compounds. Finally, 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97% could be used to study the mechanisms of enzyme inhibition, as well as the effects of inhibitors on enzyme activity.

Synthesemethoden

3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97% is synthesized through a series of chemical reactions. The first step involves the reaction of trifluoromethanesulfonic acid and 2-pyridinecarboxylic acid, which results in the formation of 3-(trifluoromethylthio)-2-pyridinecarboxylic acid. The next step involves the reaction of the acid with a base, such as potassium carbonate, to form the potassium salt of the acid. The final step involves the reaction of the potassium salt with an alcohol, such as methanol, to form the desired product.

Eigenschaften

IUPAC Name |

3-(trifluoromethylsulfanyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSELKZXPXNAZCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6351473.png)

![1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97%](/img/structure/B6351478.png)

![2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%](/img/structure/B6351512.png)

![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)

![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)

![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)